2-Hidroxibenzoil-3-metilhidrazida

Descripción general

Descripción

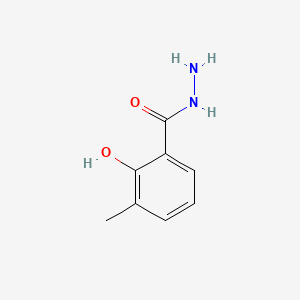

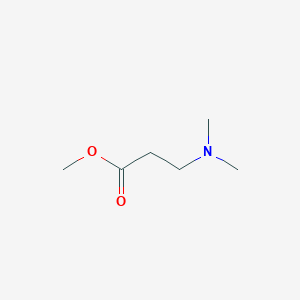

2-Hydroxy-3-methylbenzhydrazide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by other names such as 3-methylsalicylhydrazide and o-cresotic hydrazide .

Physical And Chemical Properties Analysis

2-Hydroxy-3-methylbenzhydrazide has a melting point of 189-193°C . It has a density of 1.262±0.06 g/cm3 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

2-Hidroxibenzoil-3-metilhidrazida: se ha estudiado por su potencial como material óptico no lineal (NLO). Los materiales NLO son cruciales en la tecnología láser, la comunicación óptica y el almacenamiento de datos. La transparencia del compuesto en el espectro UV-Vis entre 420 y 1100 nm lo convierte en un candidato para estas aplicaciones .

Química de Coordinación

En química de coordinación, This compound puede actuar como un ligando quelante. Se coordina a través de sus átomos de nitrógeno y oxígeno de azometano, lo cual es significativo para la síntesis de complejos metálicos con diversas aplicaciones industriales y farmacéuticas .

Síntesis Orgánica

Este compuesto sirve como un grupo protector para aldehídos y cetonas durante la síntesis orgánica. Se utiliza para estabilizar intermedios reactivos, lo que permite llevar a cabo reacciones químicas más complejas .

Análisis Espectrofotométrico

This compound: se utiliza como un agente espectrofotométrico para el análisis de iones metálicos. Esta aplicación es esencial tanto en el monitoreo ambiental como en el control de calidad industrial .

Investigación Farmacéutica

Las semicarbazonas arilo, una clase a la que pertenece This compound, han mostrado actividad anticonvulsiva. Esto abre caminos para el desarrollo de nuevos fármacos antiepilépticos .

Ingeniería de Cristales

La capacidad de cultivar cristales únicos de buena calidad de This compound mediante evaporación lenta la convierte en algo valioso en la ingeniería de cristales. Estos cristales se utilizan en cristalografía de rayos X para determinar la estructura de moléculas complejas .

Análisis Térmico

This compound: se ha caracterizado térmicamente, lo cual es importante para comprender su estabilidad y patrones de descomposición. Esta información es vital para su uso en aplicaciones de alta temperatura .

Ciencia de Materiales

Debido a sus propiedades estructurales, This compound se puede explorar para su uso en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades mecánicas, eléctricas o térmicas específicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-3-methylbenzhydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound is known to interact with enzymes such as lactate dehydrogenase, which catalyzes the reduction of 2-Hydroxy-3-methylbenzhydrazide to its corresponding hydrazone . Additionally, it can form complexes with proteins, influencing their structure and function.

Cellular Effects

2-Hydroxy-3-methylbenzhydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels. It also affects gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-3-methylbenzhydrazide involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Hydroxy-3-methylbenzhydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-methylbenzhydrazide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Hydroxy-3-methylbenzhydrazide has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3-methylbenzhydrazide vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and metabolism . At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These dosage effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

2-Hydroxy-3-methylbenzhydrazide is involved in several metabolic pathways. It is metabolized by enzymes such as lactate dehydrogenase, which catalyzes its reduction to hydrazones . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3-methylbenzhydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the use of 2-Hydroxy-3-methylbenzhydrazide in research applications.

Subcellular Localization

The subcellular localization of 2-Hydroxy-3-methylbenzhydrazide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, 2-Hydroxy-3-methylbenzhydrazide may localize to the nucleus, where it interacts with transcription factors to regulate gene expression

Propiedades

IUPAC Name |

2-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNTVIWGDXKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184978 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30991-42-5 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30991-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30991-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

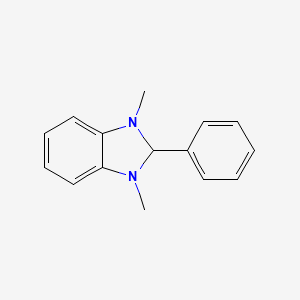

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)